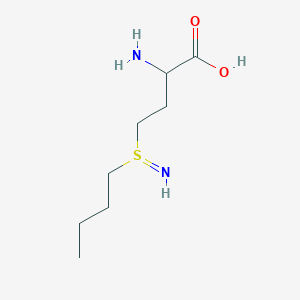
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid is a non-proteinogenic α-amino acid. It is structurally related to homocysteine, where the thiol group is substituted with an oxo, imino, and butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(S-butylsulfinimidoyl)butanoic acid typically involves the modification of homocysteine. The thiol group of homocysteine is oxidized and then reacted with butylamine to introduce the butylsulfinimidoyl group . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-(S-butylsulfinimidoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinimidoyl group can be further oxidized to form sulfonimidoyl derivatives.
Reduction: Reduction reactions can convert the sulfinimidoyl group back to the thiol group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various sulfonimidoyl and thiol derivatives, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases related to oxidative stress and amino acid metabolism.
Industry: It is used in
Propiedades
Número CAS |
5684-53-7 |
|---|---|
Fórmula molecular |
C8H18N2O2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
2-amino-4-(butylsulfinimidoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O2S/c1-2-3-5-13(10)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) |
Clave InChI |
MYTCSCQCWGPPRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=N)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
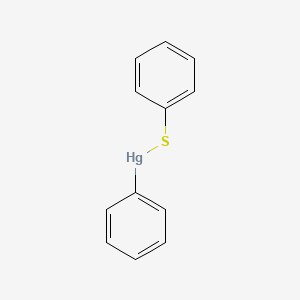

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
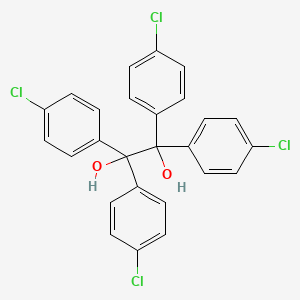
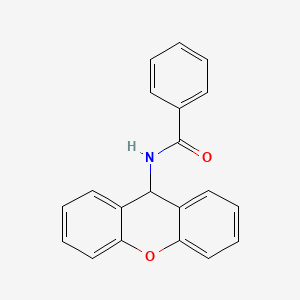
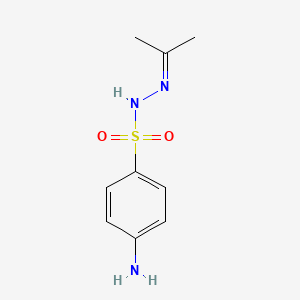
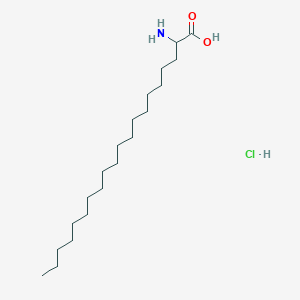

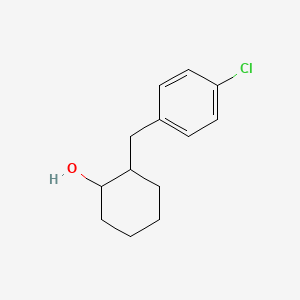
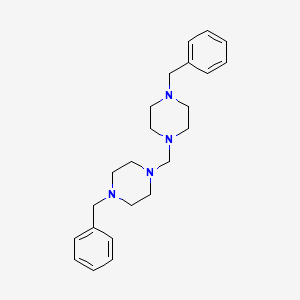
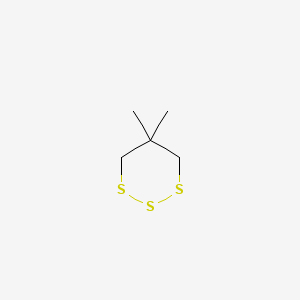
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
